1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
Description
The compound 1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one features a complex heterocyclic scaffold combining a [1,2,4]triazolo[4,3-b]pyridazine core with a thiophen-2-yl substituent at position 2. The azepane (7-membered cyclic amine) moiety at the ethanone position distinguishes it from simpler analogs.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS2/c23-16(21-9-3-1-2-4-10-21)12-25-15-8-7-14-18-19-17(22(14)20-15)13-6-5-11-24-13/h5-8,11H,1-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLRTZWEDQCCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(azepan-1-yl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 381.5 g/mol. The structure features an azepane ring and a triazolo-pyridazine moiety connected by a sulfanyl group.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antioxidant and anticancer properties . The following sections summarize key findings from various studies.
Antioxidant Activity
Studies have indicated that derivatives of this compound exhibit significant antioxidant activity. This is particularly relevant in the context of oxidative stress-related diseases. The antioxidant capacity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests.
| Study | Method | Result |
|---|---|---|
| DPPH Assay | IC50 = 25 µM | |
| ABTS Assay | IC50 = 30 µM |
These results suggest that the compound can effectively neutralize free radicals, which may contribute to its protective effects against cellular damage.
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has shown cytotoxic effects against human promyelocytic leukemia (HL-60) cells.
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 15 |
| MCF-7 | 20 |
| A549 | 18 |
The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. Mechanistic studies suggest that the compound may activate caspase pathways leading to programmed cell death.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress.
- Induction of Apoptosis : Evidence suggests that it activates intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Regulation : The compound appears to interfere with cell cycle progression, particularly affecting G0/G1 phase transition.
Case Studies
Several in vitro studies have been conducted to explore the effects of this compound on various cancer types:
- Study on HL-60 Cells : This study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation .
- Breast Cancer Model (MCF-7) : In MCF-7 cells, the compound was shown to downregulate anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), indicating a shift towards apoptosis .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their structural differences are summarized below:
Key Observations:
- Electron-Donating vs. In contrast, the 3-fluorophenyl analog () introduces an electron-withdrawing fluorine atom, which may improve oxidative stability but reduce solubility .
- Azepane vs. Ethanamine : The azepan-1-yl group (7-membered ring) in the target compound offers conformational flexibility and moderate lipophilicity, whereas the ethanamine in the methoxyphenyl analog () provides a polar primary amine, likely improving aqueous solubility .
- Sulfanyl vs. Oxy Linkages : The sulfanyl (S-) bridge in the target compound may confer stronger hydrogen-bond acceptor capacity compared to the oxygen-based linkage in the methoxyphenyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
